3-Bromo-4,7,8-trichloroquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1204810-10-5 |
|---|---|
Molecular Formula |
C9H3BrCl3N |
Molecular Weight |
311.384 |
IUPAC Name |
3-bromo-4,7,8-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-5-3-14-9-4(7(5)12)1-2-6(11)8(9)13/h1-3H |
InChI Key |
CFHCKAZQSHZMCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)Br)Cl)Cl |
Synonyms |
3-Bromo-4,7,8-trichloroquinoline |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 3 Bromo 4,7,8 Trichloroquinoline
Reactivity of the Halogen Substituents on the Quinoline (B57606) Scaffold
The chemical behavior of 3-Bromo-4,7,8-trichloroquinoline is dominated by the differential reactivity of its four halogen substituents. The position of each halogen on the quinoline core—whether on the electron-deficient pyridine (B92270) ring or the carbocyclic benzene (B151609) ring—determines its lability and susceptibility to different types of reactions.
The chlorine atom at the C4 position is the most reactive towards nucleophilic aromatic substitution (SNAr). Its position is activated by the adjacent ring nitrogen, which can stabilize the Meisenheimer intermediate formed during the reaction. In contrast, the chlorine atoms at C7 and C8 on the benzenoid ring are significantly less reactive in SNAr reactions, behaving more like typical chloroarenes.
The bromine atom at the C3 position, while also on the pyridine ring, is generally less susceptible to nucleophilic displacement than the C4-chloro substituent. However, the C3-bromo bond is often the most reactive site for palladium-catalyzed cross-coupling reactions due to the greater reactivity of carbon-bromine bonds compared to carbon-chlorine bonds in the oxidative addition step of the catalytic cycle. The C7 and C8 chloro groups can also participate in cross-coupling, but typically require more forcing reaction conditions.
Table 1: Predicted Reactivity of Halogen Substituents
| Position | Substituent | Primary Reactivity Type | Notes |
|---|---|---|---|
| C3 | Bromo | Palladium-Catalyzed Cross-Coupling | Most labile site for oxidative addition with Pd(0) catalysts. |
| C4 | Chloro | Nucleophilic Aromatic Substitution | Highly activated by the adjacent ring nitrogen atom. |
| C7 | Chloro | Palladium-Catalyzed Cross-Coupling | Less reactive than C3-Br; requires more forcing conditions. Low reactivity in SNAr. |
| C8 | Chloro | Palladium-Catalyzed Cross-Coupling | Steric hindrance from the peri-position may influence reactivity compared to C7. Low reactivity in SNAr. |
Coupling Reactions and Functionalization of Halogenated Positions
The selective functionalization of the halogenated positions through coupling reactions is a cornerstone of modifying the this compound scaffold.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the derivatization of the quinoline core. nih.gov The enhanced reactivity of the C3-bromo position allows for regioselective functionalization.
Suzuki-Miyaura Coupling: This reaction pairs the haloquinoline with an organoboron reagent (boronic acid or ester) to form a biaryl or vinyl-substituted quinoline. It is widely used due to its tolerance of various functional groups. nih.govmdpi.com Unexpectedly, in some palladium-mediated borylations, a Suzuki-type homocoupling can occur, leading to a biaryl byproduct even with a weak base. mdpi.com
Heck Coupling: This reaction involves the coupling of the haloquinoline with an alkene to introduce a vinyl substituent at the C3 position.
Sonogashira Coupling: This reaction couples the haloquinoline with a terminal alkyne, yielding an alkynyl-substituted quinoline, which is a valuable intermediate for further transformations.
These reactions are typically performed in the presence of a palladium catalyst, such as PdCl₂(dppf) or Pd(PPh₃)₄, a base, and an appropriate solvent. mdpi.comuwindsor.ca The selectivity for the C3-bromo position over the chloro positions is a key advantage for controlled, stepwise synthesis.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Conditions | Product Type (at C3) |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Aryl-substituted quinoline |
| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl-substituted quinoline |
| Sonogashira | HC≡CR | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted quinoline |
Nucleophilic displacement reactions primarily target the highly activated C4-chloro substituent. evitachem.com This position readily reacts with a wide range of nucleophiles, providing a straightforward method for introducing diverse functional groups. acs.org
Common nucleophiles include:
Amines: Reaction with primary or secondary amines yields 4-aminoquinoline (B48711) derivatives.
Alkoxides/Phenoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 4-ether derivatives.
Thiols: Thiolates can displace the C4-chloride to produce 4-thioether quinolines.
These substitutions are often carried out in polar solvents. The significant difference in reactivity between the C4 position and the other halogenated sites allows this displacement to occur with high selectivity, leaving the C3, C7, and C8 halogens intact for subsequent cross-coupling reactions. scribd.com
Table 3: Nucleophilic Displacement at the C4 Position
| Nucleophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Amine | Morpholine | -N(CH₂CH₂)₂O |
| Alkoxide | Sodium Methoxide (NaOMe) | -OCH₃ |
| Hydroxide | Sodium Hydroxide (NaOH) | -OH (forms quinolin-4-one tautomer) |
| Thiolate | Sodium thiophenoxide (NaSPh) | -SPh |
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution (EAS) reactions on the this compound ring are challenging. masterorganicchemistry.com The quinoline nucleus is inherently electron-deficient, a characteristic that is greatly amplified by the presence of four strongly electron-withdrawing halogen substituents. masterorganicchemistry.com These halogens deactivate the ring towards attack by electrophiles.
Rearrangement Reactions and Isomerization Studies
While isomerization of the this compound core itself is not a commonly reported transformation, the scaffold can be elaborated to participate in rearrangement reactions. A notable example from quinoline chemistry is the Claisen rearrangement. thieme-connect.de
A hypothetical but mechanistically sound pathway could involve the following steps:
Nucleophilic Substitution: The C4-chloro group is first displaced by an allyloxy nucleophile (e.g., from allyl alcohol and a base) to form a 4-(allyloxy)quinoline derivative.
Claisen Rearrangement: Upon heating, this intermediate would undergo a orientjchem.orgorientjchem.org-sigmatropic rearrangement. The allyl group would migrate from the oxygen atom to the C3 position of the quinoline ring, displacing the bromine atom and forming a C-C bond.
This sequence transforms the initial scaffold into a significantly more complex structure with a new functional handle, demonstrating how classic organic reactions can be applied to these derivatized systems.
Pathways for Derivatization to Complex Molecular Architectures
The true synthetic utility of this compound lies in its capacity as a versatile intermediate for constructing complex molecular architectures. The differential reactivity of its halogenated positions allows for a programmed, stepwise functionalization strategy. For instance, related bromo-trichloroquinoline scaffolds have been used to synthesize complex cyanopyridine derivatives, highlighting their value as building blocks. psu.edu
A general synthetic pathway to a highly decorated quinoline could proceed as follows:
Selective C4 Substitution: A nucleophile (e.g., an amine or alcohol) is first introduced at the highly reactive C4 position via an SNAr reaction.
Selective C3 Coupling: The C3-bromo position is then functionalized using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, to introduce an aryl or alkynyl group.
C7/C8 Functionalization: Under more forcing conditions, the C7 and/or C8 chloro groups could potentially be functionalized via another cross-coupling reaction, or the groups introduced in the first two steps could be further modified.
This orthogonal reactivity enables the precise and controlled construction of elaborate molecules from a relatively simple starting material, making this compound a valuable platform for medicinal chemistry and materials science.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to one another. For 3-Bromo-4,7,8-trichloroquinoline, one would expect to observe signals in the aromatic region of the spectrum. The precise chemical shifts and coupling constants of the protons on the quinoline (B57606) ring system would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The integration of the signals would correspond to the number of protons in a given environment.
¹³C NMR spectroscopy would be used to determine the number of non-equivalent carbon atoms in the molecule and their respective chemical environments. The spectrum of this compound would be expected to show distinct signals for each of the carbon atoms in the quinoline core. The positions of the bromine and chlorine atoms would significantly impact the chemical shifts of the directly attached carbons and adjacent carbons.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These techniques would reveal proton-proton couplings and correlations between protons and carbons over one or more bonds, allowing for a complete and accurate assignment of the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be employed to determine the exact molecular weight of this compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the precise mass, which can be used to confirm the molecular formula. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing both bromine and chlorine atoms, due to the natural abundance of their isotopes. Analysis of the fragmentation pattern could provide further evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the quinoline ring system. These would include C=C and C=N stretching vibrations within the aromatic rings, as well as C-H stretching and bending vibrations. The presence of the C-Br and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule can promote an electron from a lower energy molecular orbital to a higher energy one. In quinoline and its derivatives, the primary electronic transitions observed are π → π* and n → π* transitions.
The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in π bonding orbitals to π* antibonding orbitals within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom) to a π* antibonding orbital.
The positions and intensities of these absorption bands in the UV-Vis spectrum are sensitive to the nature and position of substituents on the quinoline ring. Halogen substituents, such as bromine and chlorine, can influence the electronic distribution within the molecule through inductive and resonance effects, thereby affecting the energies of the molecular orbitals and the resulting absorption spectrum. This can lead to shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in the molar absorptivity (ε).
Furthermore, the polarity of the solvent used for the analysis can also impact the UV-Vis spectrum of quinoline derivatives. Polar solvents can stabilize the ground and excited states of the molecule to different extents, often leading to shifts in the absorption bands.
While these principles are generally applicable to halogenated quinolines, specific experimental UV-Vis spectroscopic data for this compound, including details of absorption maxima, molar absorptivity, and solvent effects, are not available in the surveyed scientific literature. Therefore, a detailed analysis and data table for this specific compound cannot be provided at this time.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nrel.gov It is frequently used to investigate halogenated quinolines, providing detailed information about their geometric and electronic properties.
Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3-Bromo-4,7,8-trichloroquinoline. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For complex molecules, conformational analysis is performed to identify the lowest-energy conformer, which is crucial for understanding its behavior. nrel.gov
For quinoline (B57606) derivatives, the planarity of the core ring system is a key feature. Theoretical calculations can precisely quantify any distortions from planarity caused by the bulky halogen substituents. While specific experimental data for the title compound is not available, studies on structurally similar molecules, such as 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, demonstrate how DFT can be used to refine and understand geometries obtained from X-ray diffraction data. nih.gov In that case, the central ring was found to adopt a flattened-boat conformation. nih.gov
| Parameter | Predicted Value Range | Methodology |
|---|---|---|
| C-C Bond Length (Aromatic) | 1.39 - 1.42 Å | DFT/B3LYP |
| C-N Bond Length | 1.33 - 1.37 Å | DFT/B3LYP |
| C-Cl Bond Length | 1.73 - 1.75 Å | DFT/B3LYP |
| C-Br Bond Length | 1.89 - 1.91 Å | DFT/B3LYP |
| Aromatic Ring Angles | ~120° | DFT/B3LYP |
Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.com
For this compound, DFT calculations can map the electron density distribution of these frontier orbitals. Typically, in such electron-deficient aromatic systems, the HOMO and LUMO are delocalized π-orbitals spread across the quinoline ring system. The halogen substituents act as electron-withdrawing groups, which would be expected to lower the energy levels of both the HOMO and LUMO. A smaller HOMO-LUMO gap suggests higher chemical reactivity. mdpi.com Analysis of related compounds like 3-bromo-2-hydroxypyridine (B31989) shows that the HOMO-LUMO gap can be calculated in different solvents to understand environmental effects on electronic properties. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for a Halogenated Heterocycle Note: This table is based on representative data for a related compound, 3-bromo-2-hydroxypyridine, as specific values for this compound were not available. mdpi.com
| Parameter | Energy (eV) in Gas Phase | Energy (eV) in DMSO | Computational Method |
|---|---|---|---|
| HOMO | -6.880 | -6.880 | DFT/B3LYP/6-311++G(d,p) |
| LUMO | -1.475 | -1.475 | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (ΔE) | 5.406 | 5.405 | DFT/B3LYP/6-311++G(d,p) |
Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for complex structures where experimental assignment of signals can be challenging. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate the magnetic shielding tensors, which are then converted into chemical shifts.
While specific predicted NMR data for this compound is not published, the methodology has been successfully applied to a wide range of organic molecules, including aliphatic sulfoxides and sulfones, achieving high accuracy with RMS errors as low as 0.1 ppm for proton chemical shifts. liverpool.ac.uk For the title compound, theoretical calculations would predict the distinct chemical shifts for the remaining protons on the quinoline core, influenced by the strong electronic effects of the four halogen substituents.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction. This helps in understanding reaction feasibility, kinetics, and the factors controlling product formation.
For halogenated quinolines, computational studies can elucidate mechanisms of nucleophilic substitution, cross-coupling reactions, or cyclization processes. acs.orgresearchgate.net For instance, in the synthesis of related compounds, computational modeling could be used to understand why a particular halogen is substituted over another or to explain the regioselectivity of a reaction. usp.br DFT studies can provide insight into the factors that facilitate intramolecular reactions, as demonstrated in studies on the synthesis of conformationally restricted nicotine (B1678760) analogues. acs.org
Structure-Reactivity and Structure-Property Relationships (Theoretical Frameworks)
Theoretical frameworks allow for the establishment of relationships between a molecule's computed structural and electronic features and its observed reactivity or properties. By systematically modifying the structure of this compound in silico (e.g., changing the position or type of halogen) and calculating properties for each analogue, researchers can build Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models.
For example, the electrophilicity of the quinoline ring can be correlated with the number and position of halogen substituents. Theoretical descriptors derived from DFT, such as the HOMO-LUMO gap, molecular electrostatic potential (MEP), and calculated atomic charges, can be used to predict the reactivity of different sites on the molecule towards electrophilic or nucleophilic attack. The MEP, for instance, visually indicates the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, highlighting likely sites for interaction. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies (Focus on mechanistic understanding, excluding clinical outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the mechanistic basis of a molecule's potential biological activity at a non-clinical level.
In the context of this compound, molecular docking could be used to explore its binding mode within the active site of a target enzyme or receptor. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. acs.org Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. Studies on similar quinoline-based structures have used docking to understand how they might act as inhibitors, for example, against the elastase enzyme or bromodomains. mdpi.comnih.gov These computational studies provide a mechanistic hypothesis for how the molecule might function, guiding further experimental investigation. nih.gov
Advanced Methodologies in Halogenated Quinoline Research
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating which relies on conduction and convection, MAOS involves direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. asianpubs.org This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing the formation of side products. nih.gov
In the realm of quinoline (B57606) synthesis, MAOS has proven to be a powerful tool. For instance, a fast, one-pot microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines has been developed, achieving the synthesis in just 50 seconds at 600W. asianpubs.org This method circumvents the lengthy procedures of traditional multi-step syntheses. Similarly, the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives, which are structurally related to heterocyclic cores, saw reaction times decrease from 8 hours with conventional heating to 4 hours using microwave assistance. nih.gov Although a direct MAOS protocol for 3-Bromo-4,7,8-trichloroquinoline is not reported in the literature, the well-established success of this method for preparing polychloroquinolines suggests its high potential for the efficient synthesis of this specific target compound. asianpubs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Product | Method | Reaction Time | Yield | Reference |
| 2,4-Dichloroquinolines | Microwave-Assisted | 50 seconds | 61% | asianpubs.org |
| Pyrrolidine-fused Chlorin | Conventional Heating | 8 hours | 50% | nih.gov |
| Pyrrolidine-fused Chlorin | Microwave-Assisted | 4 hours | 41% | nih.gov |
| 2-Pyrazoline Derivatives | Microwave-Assisted | 5-8 minutes | 72-88% | nih.gov |
This table illustrates the typical advantages of MAOS in reducing reaction times for heterocyclic compounds.
Flow Chemistry and Continuous Processing for Scalability
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. sioc-journal.cn These features are particularly beneficial for halogenation reactions, which are often highly exothermic and can pose safety risks in large-scale batch reactors. sioc-journal.cn
The application of flow chemistry has been successfully demonstrated for the synthesis of various quinoline derivatives. A continuous flow process using a simple Ru-Fe/γ-Al2O3 catalyst was developed to synthesize 2-methylquinoline (B7769805) compounds from nitroarenes, achieving moderate to good yields (46%–88%) in a heterogeneous and continuous manner. rsc.org This approach avoids the use of strong acids and oxidants, aligning with green chemistry principles. While a specific flow synthesis for this compound has not been detailed, the modularity and control offered by flow reactors are ideally suited for the multi-step, regioselective halogenation reactions required to construct such a polyhalogenated scaffold. nih.govnih.gov The ability to safely handle hazardous reagents and precisely control exothermic processes makes flow chemistry a promising strategy for the scalable production of complex molecules like this compound.
Table 2: Illustrative Advantages of Flow Chemistry in Synthesis
| Feature | Batch Processing | Flow Chemistry | Reference |
| Heat Transfer | Slow, inefficient, hotspots | Rapid, efficient, uniform | sioc-journal.cn |
| Safety | Higher risk with exotherms | Enhanced, smaller reaction volume | sioc-journal.cn |
| Scalability | Complex, requires re-optimization | Simpler, by running longer | rsc.org |
| Parameter Control | Limited, slow response | Precise, rapid optimization | sioc-journal.cn |
This table highlights the general operational benefits of continuous flow processing over traditional batch methods.
Green Chemistry Approaches in Synthetic Design
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com These principles are increasingly being applied to the synthesis of heterocyclic compounds to enhance sustainability. frontiersin.org Key strategies include the use of environmentally benign solvents like water or ethanol (B145695), the development of catalyst-free reactions, and the use of safer, readily available reagents. frontiersin.orgnih.gov
In the context of halogenated heterocycles, green approaches have been developed that utilize simple sodium halides as the halogen source in an environmentally friendly solvent like ethanol, mediated by copper (II) sulfate. nih.gov This method allows for the successful chloro-, bromo-, and iodocyclization to form various heterocycles in high yields, avoiding harsher halogenating agents. Another green protocol involves using hydrogen peroxide as an oxidant with ammonium (B1175870) halide in acetic acid for the halogenation of aromatic heterocycles. researchgate.net
The synthesis of quinolines has also benefited from green methodologies. For example, a continuous flow synthesis of 2-methylquinolines was developed using a benign ethanol/water solvent system, thereby avoiding harmful organic solvents. rsc.org While a specific green synthesis route for this compound is not available, the principles of green chemistry provide a clear roadmap. A prospective green synthesis would involve replacing hazardous solvents, using less toxic halogenating agents, minimizing waste by designing an atom-economical route, and utilizing energy-efficient techniques like MAOS or catalytic processes. rroij.commdpi.com
Table 3: Principles of Green Chemistry in Halogenated Quinoline Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Impact |
| Safer Solvents | Using water or ethanol instead of chlorinated solvents. rsc.orgnih.gov | Reduces environmental pollution and worker exposure. |
| Atom Economy | Designing reactions where most atoms from reactants are incorporated into the final product. | Minimizes chemical waste. |
| Use of Safer Reagents | Employing sodium halides (e.g., NaCl, NaBr) as halogen sources instead of toxic gases. nih.gov | Improves operational safety and reduces toxicity. |
| Energy Efficiency | Utilizing microwave irradiation or flow chemistry to reduce energy consumption and reaction times. asianpubs.orgrsc.org | Lowers costs and environmental footprint. |
| Catalysis | Using recyclable heterogeneous or non-toxic catalysts (e.g., FeCl3, copper salts) to replace stoichiometric reagents. frontiersin.orgnih.gov | Increases efficiency and reduces waste. |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3-Bromo-4,7,8-trichloroquinoline will likely move beyond traditional, often harsh, multi-step procedures towards more efficient, atom-economical, and environmentally benign methodologies. Current approaches to similar polyhalogenated quinolines often involve the chlorination of quinoline (B57606) precursors or cyclization reactions starting from appropriately substituted anilines, such as 3,5-dichloroaniline. researchgate.net However, these methods can suffer from drawbacks like low yields, the use of hazardous reagents, and a lack of regiocontrol.
Furthermore, the principles of green chemistry should be integrated into new synthetic designs. This includes exploring reactions in greener solvents like ionic liquids or water, or even under solvent-free conditions. nih.gov The use of microdroplet reaction technology, which can accelerate reactions and improve yields without the need for catalysts, represents another innovative approach that could be adapted for the synthesis of quinoline derivatives. nih.gov A key challenge will be to control the precise regiochemistry of halogenation to obtain the desired 3-bromo-4,7,8-trichloro substitution pattern.
Table 1: Potential Novel Synthetic Approaches for this compound
| Synthetic Strategy | Key Features & Advantages | Potential Challenges |
|---|---|---|
| Directed C-H Halogenation | High atom economy; fewer synthetic steps; potential for high regioselectivity using directing groups. mdpi.com | Catalyst cost and toxicity; optimization of directing groups and reaction conditions for specific substitution. |
| Microdroplet-Assisted Synthesis | Ultra-fast reaction times (milliseconds); high conversion rates; catalyst-free potential; suitable for high-throughput screening. nih.gov | Scalability for bulk synthesis; requires specialized equipment (mass spectrometry coupling). |
| Flow Chemistry Synthesis | Enhanced safety and control over reaction parameters (temperature, pressure); improved yield and purity; potential for automation. | High initial setup cost; potential for channel clogging with solid byproducts. |
| Sustainable Catalysis | Use of earth-abundant metal catalysts (e.g., iron, copper) or organocatalysts to replace precious metals. | Lower catalytic activity compared to precious metals; catalyst stability and recyclability. |
Comprehensive Investigation of Reaction Mechanisms and Regioselectivity
A deep understanding of the reaction mechanisms governing the synthesis and subsequent functionalization of this compound is crucial for its rational application. The electronic landscape of the quinoline ring is significantly altered by four halogen substituents, each exerting distinct inductive and resonance effects that influence the molecule's reactivity.
Future mechanistic studies should aim to:
Map Electrophilic and Nucleophilic Sites: Computational modeling (e.g., Density Functional Theory) can predict the electron density distribution, highlighting sites susceptible to electrophilic or nucleophilic attack. This would clarify the relative reactivity of the C-2, C-5, and C-6 positions.
Elucidate Substitution Pathways: The bromine atom at the C-3 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Mechanistic investigations should focus on the kinetics and thermodynamics of these transformations to optimize reaction conditions and expand the scope of accessible derivatives. The reactivity of this C-Br bond compared to the C-Cl bonds is a key area for study.
Control Regioselectivity: Achieving regioselective functionalization is a significant challenge in polysubstituted heterocycles. mdpi.com Research into how different reaction conditions (e.g., solvent, temperature, catalyst, ligand) can selectively activate one of the C-X bonds is essential. For instance, studies on other halogenated quinolines have shown that the choice of catalyst and reaction conditions can dictate the outcome of substitution reactions. google.com Understanding these nuances will enable the programmed and predictable synthesis of complex derivatives from the this compound scaffold.
Advanced Characterization Techniques and High-Throughput Methodologies
The unambiguous characterization of this compound and its derivatives is fundamental to all areas of research. While standard techniques like NMR and mass spectrometry are indispensable, future work will benefit from the application of more advanced and higher-throughput methods.
Advanced Structural Elucidation: For complex derivatives, two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for complete structural assignment. In cases of ambiguity or for confirming stereochemistry in chiral derivatives, single-crystal X-ray crystallography will provide definitive proof of structure.
High-Throughput Screening (HTS): The this compound scaffold is an ideal candidate for the generation of chemical libraries. HTS methodologies can be employed to rapidly screen these libraries for various properties. tandfonline.com For example, coupling micro-immobilized enzyme reactors (IMERs) with HPLC systems allows for the rapid screening of quinoline derivatives as potential enzyme inhibitors. ptchm.pl Similarly, HTS can be used to discover new catalytic activities or to identify derivatives with desirable material properties. nih.gov
Further Exploration of Material Science Applications
The unique electronic and physical properties imparted by the dense halogenation of this compound make it an intriguing candidate for applications in material science. Halogen bonding and altered π-π stacking interactions can lead to novel supramolecular assemblies and bulk material properties.
Future research should explore its potential in:
Organic Electronics: Heteroaromatic compounds like quinolines and their derivatives are foundational to the development of organic semiconductors. nih.gov The high electron affinity of the polychlorinated quinoline core suggests potential utility in n-type organic thin-film transistors (OTFTs) or as electron-acceptor materials in organic photovoltaic (OPV) cells.
Luminescent Materials: The quinoline ring is a known fluorophore. Future work could involve synthesizing derivatives of this compound via cross-coupling reactions to tune its photophysical properties, potentially leading to new dyes for organic light-emitting diodes (OLEDs) or fluorescent probes for sensing applications.
Functional Polymers: The bromo-functionality at the C-3 position serves as a handle for polymerization reactions. Incorporating this rigid, electron-deficient monomer into polymer backbones could yield materials with high thermal stability, inherent flame retardancy, and specific conductive properties.
Design of Next-Generation Scaffolds for Mechanistic Biological Studies
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs. researchgate.netmdpi.com this compound provides a unique and highly versatile starting point for designing next-generation chemical probes to investigate complex biological systems. The goal here is not necessarily to create a drug, but to create a tool.
Key research directions include:
Kinase Inhibitor Scaffolds: The quinoline core is present in many kinase inhibitors. The 3-bromo position can be functionalized with various aryl or alkyl groups through Suzuki or Stille coupling to create libraries of compounds for screening against panels of kinases, helping to elucidate the structural requirements for potency and selectivity.
Ion Channel Modulators: Quaternized quinolinium salts have been shown to act as potent blockers of specific ion channels. sci-hub.se The this compound scaffold can be used to systematically explore how sterics and electronics influence binding within the channel pore, providing a deeper understanding of channel architecture and function.
Molecular Hybridization: The distinct points of reactivity on the scaffold allow for a molecular hybridization strategy, where the quinoline core is covalently linked to other pharmacophores (like a 1,2,3-triazole) to create bifunctional molecules. mdpi.com These hybrids can be used to probe multi-target biological pathways or to investigate synergistic effects in cellular systems.
The strategic placement of halogens offers multiple vectors for modification, allowing for the fine-tuning of properties such as solubility, cell permeability, and target engagement, making it an ideal platform for creating sophisticated molecular probes for modern chemical biology.
Q & A
Q. What are the common synthetic routes for 3-Bromo-4,7,8-trichloroquinoline, and how do reaction conditions affect yield?
Methodological Answer: Synthesis typically involves sequential halogenation of a quinoline precursor. Key steps include:
Chlorination : Introduce chlorine atoms at positions 4, 7, and 8 using reagents like phosphorus oxychloride (POCl₃) under reflux (110–120°C).
Bromination : Electrophilic bromination at position 3 using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in anhydrous DCM.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Q. Critical Factors :
- Temperature : Excess heat during chlorination can lead to over-halogenation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance bromination regioselectivity.
- Catalysts : Lewis acids (e.g., FeCl₃) improve halogenation efficiency .
| Synthetic Route | Reagents/Conditions | Yield Range |
|---|---|---|
| Chlorination (4,7,8) | POCl₃, reflux, 12h | 60–75% |
| Bromination (3) | NBS, AIBN, DCM, 40°C | 45–65% |
Q. Which spectroscopic techniques are optimal for characterizing halogenated quinoline derivatives?
Methodological Answer: Combined spectroscopic methods ensure structural validation:
Q. Example Data :
- ¹H NMR (CDCl₃) : δ 8.65 (d, J=5.2 Hz, H-2), 7.92 (s, H-5).
- HRMS : Found m/z 324.85 (calc. 324.82 for C₉H₃BrCl₃N).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for halogenated quinolines?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies:
Purity Validation : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >98% purity.
Assay Standardization :
- Enzyme Inhibition : Normalize IC₅₀ values against positive controls (e.g., chloroquine for antimalarial assays).
- Cellular Toxicity : Use MTT assays with matched cell lines (e.g., HEK293 vs. HeLa).
Computational Modeling : Dock this compound into target proteins (e.g., PfATP6 for antimalarial activity) to predict binding affinities .
Case Study :
Discrepancies in antiparasitic IC₅₀ values (5–50 µM) were traced to residual solvent (DMSO) in stock solutions. Repetition under strict solvent controls narrowed the range to 10–15 µM .
Q. What strategies optimize the regioselectivity of halogenation in polyhalogenated quinolines?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
Directing Groups :
- Electron-withdrawing groups (e.g., -CF₃ at position 2) direct bromination to position 3 via resonance stabilization.
Metal Catalysis :
- Pd(OAc)₂ in CBr₄-mediated bromination enhances para-selectivity.
Solvent Effects :
- Non-polar solvents (e.g., toluene) favor meta-halogenation due to reduced solvation of intermediates .
| Halogenation Target | Optimal Conditions | Regioselectivity |
|---|---|---|
| Position 3 (Bromine) | NBS, DCM, 40°C, 6h | >90% |
| Position 4 (Chlorine) | POCl₃, DMF, 100°C, 8h | 85–90% |
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reactivity:
Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-3 bromine) prone to Suzuki-Miyaura coupling.
Activation Energy Barriers : Compare pathways for Buchwald-Hartwig amination (ΔG‡ ~25 kcal/mol) vs. Ullmann coupling (ΔG‡ ~30 kcal/mol).
Ligand Effects : Simulate Pd(PPh₃)₄ vs. XPhos to predict coupling efficiency .
Validation :
Predicted coupling yields (70–80%) aligned with experimental results using aryl boronic acids and Pd(OAc)₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
